molecular formula C9H11N3O5 B12783963 N'-Butyroyl-5-nitro-2-furohydrazide CAS No. 92662-80-1

N'-Butyroyl-5-nitro-2-furohydrazide

Cat. No.: B12783963
CAS No.: 92662-80-1
M. Wt: 241.20 g/mol
InChI Key: RTDBERHQHSGXLN-UHFFFAOYSA-N
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Description

N'-Butyroyl-5-nitro-2-furohydrazide is a nitrofuran-derived hydrazide compound characterized by a 5-nitro-2-furyl moiety linked to a butyroyl (C₃H₇CO-) hydrazide group. For example, hydrazide intermediates are often generated by reacting hydrazine hydrate with ester precursors, followed by condensation with aldehydes or acylating agents to introduce substituents . The 5-nitro-2-furyl group is a hallmark of nitrofuran derivatives, which are historically associated with antimicrobial and antitumor activities but also carry carcinogenic risks depending on structural modifications .

Properties

CAS No.

92662-80-1

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

N'-butanoyl-5-nitrofuran-2-carbohydrazide

InChI

InChI=1S/C9H11N3O5/c1-2-3-7(13)10-11-9(14)6-4-5-8(17-6)12(15)16/h4-5H,2-3H2,1H3,(H,10,13)(H,11,14)

InChI Key

RTDBERHQHSGXLN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furamide O-butyroxime typically involves the condensation of 5-nitro-2-furoic acid with appropriate amines and oximes. One common method includes the reaction of 5-nitro-2-furoyl chloride with butyroxime in the presence of a base such as pyridine . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 5-Nitro-2-furamide O-butyroxime follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-furamide O-butyroxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-2-furamide O-butyroxime involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA, proteins, and membranes, leading to cell death. The compound targets enzymes involved in DNA replication and repair, disrupting essential cellular processes .

Comparison with Similar Compounds

Structural Analogues

Formic Acid 2-[4-(5-Nitro-2-furyl)-2-thiazolyl]-hydrazide
  • Structure : Contains a thiazolyl ring instead of a furoyl group, linked to a formic acid hydrazide.
  • Activity: Demonstrated potent carcinogenicity in Swiss mice, inducing stomach squamous cell carcinomas (21/22) and leukemias (19/22) at 0.1% dietary concentration .
5-Nitro-2-furaldehyde Semicarbazone
  • Structure : Features a semicarbazone group (-NHCONH₂) instead of a hydrazide.
  • Activity: Induced mammary fibroadenomas in rats (22/29 incidence), with the nitro group identified as critical for tumorigenicity .
  • Key Difference : The semicarbazone group may facilitate DNA adduct formation, whereas hydrazides like N'-butyroyl-5-nitro-2-furohydrazide could exhibit different metabolic pathways.
5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furohydrazide
  • Structure: Substituted with a chlorophenoxy methyl group on the furan ring.
  • Key Difference : The chloro substituent may enhance electron-withdrawing effects, altering reactivity compared to the butyroyl group.

Functional Analogues

5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine
  • Structure : Includes an oxadiazine ring and acetamido group.
  • Activity : Caused hemangioendotheliosarcomas in 32/32 rats, highlighting the nitro group’s role in vascular tumor induction .
  • Key Difference : The oxadiazine ring system directs toxicity to endothelial tissues, unlike hydrazides targeting epithelial organs.
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • Structure : A pyrazole-carbohydrazide with dual nitro groups.
  • Activity: Not directly tested, but nitroaryl compounds are often mutagenic due to nitroreductase activation .

Physicochemical and Pharmacokinetic Properties

Property This compound Formic Acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide 5-Nitro-2-furaldehyde Semicarbazone
Molecular Weight ~265 g/mol (estimated) ~296 g/mol ~210 g/mol
Lipophilicity (LogP) Higher (butyroyl chain) Moderate (formic acid) Low (semicarbazone)
Carcinogenicity Not reported High (21/22 mice) Moderate (22/29 rats)
Primary Target Organ N/A Stomach, hematopoietic system Mammary gland

Mechanistic Insights

  • Nitro Group Role: The 5-nitro group is a common feature in carcinogenic nitrofurans, enabling metabolic reduction to reactive intermediates (e.g., nitroso derivatives) that form DNA adducts .
  • Hydrazide vs. Semicarbazone: Hydrazides may undergo hydrolysis to release hydrazine, a known carcinogen, whereas semicarbazones generate urea derivatives with distinct toxicokinetics .

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